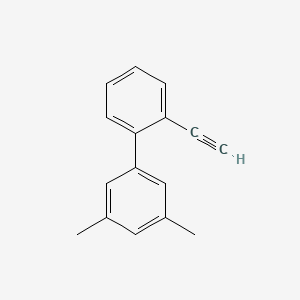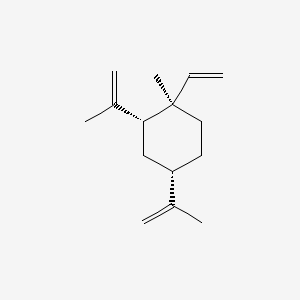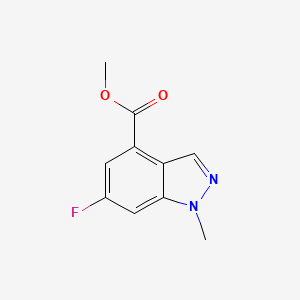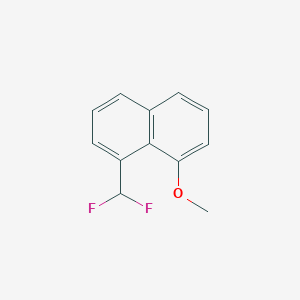
2-Ethynyl-3',5'-dimethyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-3’,5’-dimethyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound features an ethynyl group attached to the second carbon of the biphenyl structure, with two methyl groups attached to the third and fifth carbons of the biphenyl ring. The biphenyl structure consists of two benzene rings connected by a single bond, which allows for rotation around the bond, giving the molecule flexibility in its conformation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-3’,5’-dimethyl-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst and a base.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction. This involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of 2-Ethynyl-3’,5’-dimethyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethynyl-3’,5’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The ethynyl group can be reduced to form an ethyl group.
Substitution: The hydrogen atoms on the benzene rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products
Oxidation: The major product is 2-(2-oxoethyl)-3’,5’-dimethyl-1,1’-biphenyl.
Reduction: The major product is 2-ethyl-3’,5’-dimethyl-1,1’-biphenyl.
Substitution: The major products depend on the substituents introduced, such as 2-ethynyl-3’,5’-dimethyl-4-bromo-1,1’-biphenyl.
Applications De Recherche Scientifique
2-Ethynyl-3’,5’-dimethyl-1,1’-biphenyl has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It serves as a probe in studying the interactions of biphenyl derivatives with biological macromolecules.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-Ethynyl-3’,5’-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethynyl-1,1’-biphenyl
- 3’,5’-Dimethyl-1,1’-biphenyl
- 2-Ethynyl-4’,6’-dimethyl-1,1’-biphenyl
Uniqueness
2-Ethynyl-3’,5’-dimethyl-1,1’-biphenyl is unique due to the specific positioning of the ethynyl and methyl groups, which can influence its chemical reactivity and interactions with biological targets. The presence of both ethynyl and methyl groups can enhance its stability and modify its electronic properties, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C16H14 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1-(2-ethynylphenyl)-3,5-dimethylbenzene |
InChI |
InChI=1S/C16H14/c1-4-14-7-5-6-8-16(14)15-10-12(2)9-13(3)11-15/h1,5-11H,2-3H3 |
Clé InChI |
BWRYCGOQAJHWEG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C2=CC=CC=C2C#C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one](/img/structure/B11896345.png)





![1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11896367.png)





![2-(4-Hydroxybutyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896417.png)

